molecular formula C23H26N6O2 B2842729 (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034245-37-7

(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No.: B2842729
CAS No.: 2034245-37-7
M. Wt: 418.501
InChI Key: VIMLOMBLNAEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture combining a piperazine backbone with a benzoyl-imidazole moiety and a tetrahydropyrazolo-pyridine group. The imidazole group may confer metal-chelating properties, while the piperazine and pyrazolo-pyridine moieties are common in bioactive molecules targeting central nervous system (CNS) or inflammatory pathways .

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c30-22(19-6-4-18(5-7-19)16-26-10-8-24-17-26)27-11-13-28(14-12-27)23(31)21-15-20-3-1-2-9-29(20)25-21/h4-8,10,15,17H,1-3,9,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMLOMBLNAEPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibits a diverse range of biological activities due to its complex structure, which incorporates imidazole and piperazine moieties known for their pharmacological potential. This article details the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O2 with a molecular weight of 414.509 g/mol. Its structural complexity allows for interactions with multiple biological targets, leading to various therapeutic applications.

Imidazole Derivatives : Compounds containing imidazole rings are known to exhibit a wide array of biological activities, including:

  • Antibacterial
  • Antitumor
  • Antiviral
  • Anti-inflammatory

These activities are attributed to the ability of imidazole derivatives to interact with biological macromolecules such as proteins and nucleic acids, influencing cellular pathways and mechanisms.

Antitumor Activity

The compound has shown promising results in inhibiting tumor cell proliferation. A study evaluated its antiproliferative effects on various cancer cell lines, including melanoma and prostate cancer cells. The results indicated significant activity against these cell lines with IC50 values in the nanomolar range:

Cell LineIC50 (nM)
A375 (Melanoma)24 ± 2
LNCaP (Prostate)38 ± 3
PC-3 (Prostate)50 ± 6

These findings suggest that the compound may be effective in treating drug-resistant tumors by disrupting tubulin polymerization through competitive binding at the colchicine site on β-tubulin .

Antimicrobial Activity

Research indicates that imidazole-containing compounds possess antimicrobial properties against various pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains. For instance, it has been associated with strong antifungal and antibacterial effects due to its ability to disrupt cellular membranes and inhibit vital metabolic processes .

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives typically includes high solubility in water and polar solvents, which enhances their absorption and bioavailability. This property is crucial for ensuring effective therapeutic concentrations in vivo.

Case Studies

  • Melanoma Treatment : In vitro studies demonstrated that the compound effectively reduced cell viability in melanoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
  • Prostate Cancer : In another study focusing on prostate cancer cells, the compound exhibited a dose-dependent response, highlighting its potential as a therapeutic agent against hormone-resistant prostate cancer.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

Compound Name Core Features Molecular Weight (g/mol) Pharmacological Target (Inferred)
Target Compound Piperazine, benzoyl-imidazole, tetrahydropyrazolo-pyridine ~470 (estimated) Not explicitly stated
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzoimidazole, piperazine, pyridine 516.6 (reported) Histamine H1/H4 receptors
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) Benzimidazole, piperazine, ethanol side chain ~305 (estimated) GPCRs (e.g., serotonin receptors)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8) Pyrazolo-triazolo-pyrimidine fused system ~250–300 (estimated) Kinase inhibition

Functional Insights:

  • Target Compound vs. The tetrahydropyrazolo-pyridine group may enhance π-π stacking interactions compared to simpler pyridine or ethanol side chains in analogues . Compound 7’s dual histamine H1/H4 receptor activity suggests that the target compound’s piperazine and heterocyclic motifs could similarly target GPCRs, though its imidazole moiety may favor H2 or H3 receptor interactions .
  • Comparison with Pyrazolopyrimidine/Triazolopyrimidine Derivatives (e.g., compounds 6, 8): The target compound lacks the fused triazolo-pyrimidine system seen in compounds, which are associated with kinase inhibition. Instead, its pyrazolo-pyridine group may offer conformational flexibility for targeting non-kinase enzymes (e.g., phosphodiesterases) . Isomerization studies in highlight stability challenges in triazolopyrimidines, whereas the target compound’s fully saturated tetrahydropyrazolo-pyridine ring likely improves metabolic stability .

Q & A

Q. Q1: What synthetic strategies are recommended for preparing (4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone?

A: The synthesis typically involves multi-step reactions, starting with coupling a piperazine derivative to a benzoyl group functionalized with an imidazole moiety. Critical steps include:

  • Optimizing coupling conditions : Use palladium-catalyzed cross-coupling or nucleophilic substitution for piperazine-benzoyl linkage. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) significantly influence yield .
  • Introducing the tetrahydropyrazolo-pyridine core : Cyclization via intramolecular Heck reactions or [3+2] cycloadditions under inert atmospheres .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to achieve >95% purity .

Q. Q2: How should researchers characterize the structural integrity of this compound?

A: Employ a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the imidazole and pyrazolo-pyridine moieties. Look for characteristic shifts: imidazole protons at δ 7.5–8.0 ppm, pyrazoline protons at δ 2.5–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~480–500 Da) and detect fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. Q3: What solvent systems are optimal for solubility studies?

A: The compound’s solubility is influenced by its amphiphilic nature (polar imidazole vs. hydrophobic tetrahydropyrazolo-pyridine):

  • Polar aprotic solvents : DMSO or DMF for stock solutions (solubility >10 mM) .
  • Aqueous buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) for in vitro assays. Monitor precipitation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in biological activity data across different assay systems?

A: Discrepancies often arise from assay-specific conditions (e.g., protein concentration, pH). Mitigation strategies include:

  • Orthogonal validation : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) .
  • Control for off-target effects : Use CRISPR-edited cell lines or competitive binding assays with known receptor antagonists .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, redox state) .

Q. Q5: What computational methods are effective for predicting the compound’s receptor interaction mechanisms?

A: Combine molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina or Glide to model binding to histamine H1/H4 receptors (common targets for imidazole derivatives). Focus on key residues (e.g., Asp107 in H1R for imidazole coordination) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energies via MM-PBSA .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors in the pyrazolo-pyridine core) using Schrödinger’s Phase .

Q. Q6: How can metabolic stability be improved during lead optimization?

A: Address metabolic soft spots identified via LC-MS/MS metabolite profiling:

  • Imidazole N-methylation : Reduces CYP3A4-mediated oxidation. Synthesize analogs with methyl or trifluoromethyl substituents .
  • Piperazine ring modifications : Introduce electron-withdrawing groups (e.g., -CF3) to slow N-dealkylation .
  • Prodrug strategies : Mask the benzoyl carbonyl as an ester or carbamate to enhance oral bioavailability .

Q. Q7: What experimental designs are recommended for evaluating off-target kinase inhibition?

A: Use high-throughput screening (HTS) panels and kinome-wide profiling:

  • Kinase selectivity panels : Test against 468 kinases at 1 µM (DiscoverX KINOMEscan). Focus on kinases with ATP-binding site homology (e.g., JAK2, ABL1) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of kinase domains .
  • Structure-activity relationship (SAR) analysis : Correlate substitutions on the pyrazolo-pyridine core with inhibition profiles (e.g., IC50 shifts for V600E-BRAF vs. wild-type) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.